(1-Phenyl-1-butenyl)benzene
Overview
Description
“(1-Phenyl-1-butenyl)benzene” is a unique chemical compound with the linear formula C16H161. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals1.
Synthesis Analysis
The synthesis of “(1-Phenyl-1-butenyl)benzene” is not explicitly mentioned in the search results. However, the synthesis of similar compounds often involves reactions with alkali metals or the use of catalysts2.Molecular Structure Analysis
The molecular structure of “(1-Phenyl-1-butenyl)benzene” can be represented by the SMILES string CCC=C(C1=CC=CC=C1)C2=CC=CC=C2
1. This indicates that the molecule consists of a benzene ring attached to a butenyl group34.
Chemical Reactions Analysis
Specific chemical reactions involving “(1-Phenyl-1-butenyl)benzene” are not detailed in the search results. However, benzene derivatives like this one can undergo a variety of reactions, including nucleophilic substitutions2.Physical And Chemical Properties Analysis
“(1-Phenyl-1-butenyl)benzene” has a molecular weight of 208.298 Da5. Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Gold(I)-Catalyzed Intermolecular Hydroalkoxylation
A study by Zhang and Widenhoefer (2008) demonstrated the use of (1-Phenyl-1-butenyl)benzene in the gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols. This process resulted in high yields of products like (E)-(3-phenethoxy-1-butenyl)benzene, highlighting the compound's effectiveness in organic synthesis involving gold catalysts (Zhang & Widenhoefer, 2008).
Studying Reaction Mechanisms
Reynaud et al. (2011) explored the rearrangement of 1-bromo-2-(2-phenyl-3-butenyl)benzene under different conditions to distinguish between radical and carbanion intermediates. This research provides valuable insights into reaction mechanisms in organic chemistry (Reynaud et al., 2011).
Photophysical Measurements and Calculations
Levitus et al. (2001) conducted photophysical measurements and semiempirical calculations on 1,4-bis(phenylethynyl)benzene. Their work aimed to understand the effects of phenyl group rotation and chromophore aggregation in poly(phenyleneethynylene)s, contributing to the field of photochemistry (Levitus et al., 2001).
Charge Transfer and Emission Color Tuning
Bae et al. (2014) studied 1,4-Di-(1-Ar-o-carboran-2-yl)benzene derivatives for their emission properties. They discovered that altering the aryl substituent could significantly shift emission wavelengths, demonstrating the compound's potential in designing materials with specific optical properties (Bae et al., 2014).
Computational Investigation of Photochemistry
Ogliaro et al. (2006) used computational methods to investigate the photochemistry of 1-phenyl-1,3-butadiene, a structurally related compound. This study helped in understanding the behavior of such compounds under photochemical conditions (Ogliaro et al., 2006).
Ligand Synthesis and Coordination Chemistry
Research by Shah et al. (2000) on sterically encumbered systems involving phenyl compounds contributed to the synthesis of novel materials with low-coordinate phosphorus centers. Their work is significant in the field of coordination chemistry and material science (Shah et al., 2000).
Bioisosteric Replacements in Drug Design
Subbaiah and Meanwell (2021) discussed the strategic applications of bioisosteric replacements for phenyl rings in lead optimization and drug design. This research underscores the importance of phenyl compounds like (1-Phenyl-1-butenyl)benzene in medicinal chemistry (Subbaiah & Meanwell, 2021).
Safety And Hazards
According to Sigma-Aldrich, “(1-Phenyl-1-butenyl)benzene” is classified under GHS07 and GHS09, indicating that it may cause skin irritation, eye irritation, and may be harmful to aquatic life6.
Future Directions
The future directions for the use and study of “(1-Phenyl-1-butenyl)benzene” are not specified in the search results. However, given its unique structure, it could potentially be of interest in various areas of chemical research.
Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed or specific information, further research or consultation with a chemistry professional may be necessary.
properties
IUPAC Name |
1-phenylbut-1-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDKAGHZAOFATR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938175 | |
Record name | 1,1'-(But-1-ene-1,1-diyl)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Phenyl-1-butenyl)benzene | |
CAS RN |
1726-14-3 | |
Record name | 1,1'-(But-1-ene-1,1-diyl)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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